molecular formula C11H8ClNO4S B1523795 Methyl 5-(chlorosulfonyl)isoquinoline-1-carboxylate CAS No. 1258640-97-9

Methyl 5-(chlorosulfonyl)isoquinoline-1-carboxylate

Cat. No. B1523795
M. Wt: 285.7 g/mol
InChI Key: KMMDYPRLJSHLQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 5-(chlorosulfonyl)isoquinoline-1-carboxylate” is a chemical compound with the CAS Number: 1258640-97-9 . It has a complex structure and diverse properties, making it invaluable in various fields of scientific research. The molecular weight of this compound is 285.71 .


Molecular Structure Analysis

The molecular formula of “Methyl 5-(chlorosulfonyl)isoquinoline-1-carboxylate” is C11H8ClNO4S . The InChI code for this compound is 1S/C11H8ClNO4S/c1-17-11(14)10-8-3-2-4-9(18(12,15)16)7(8)5-6-13-10/h2-6H,1H3 .

Scientific Research Applications

Protein Kinase Inhibition
Isoquinoline derivatives, including compounds structurally related to methyl 5-(chlorosulfonyl)isoquinoline-1-carboxylate, have been studied for their inhibitory effects on various protein kinases. Isoquinolinesulfonamides, for instance, are noted for their potent and selective inhibition toward cAMP-dependent, cGMP-dependent, and Ca2+-phospholipid-dependent protein kinases. Notably, H-8 and H-7 derivatives show significant inhibitory activity, with H-8 being particularly effective against cyclic nucleotide-dependent protein kinases and H-7 against protein kinase C. These findings suggest that modifications of the isoquinoline structure could influence the selectivity and potency of kinase inhibition, which is relevant for the development of therapeutic agents targeting specific protein kinases (Hidaka et al., 1984).

Antitumor Activity
Research on isoquinoline-1-carboxaldehyde thiosemicarbazones, which share a core structural motif with methyl 5-(chlorosulfonyl)isoquinoline-1-carboxylate, has revealed their potential antineoplastic activity. Synthesis and evaluation of these compounds have demonstrated significant antitumor effects in mice bearing L1210 leukemia, suggesting that structural analogs of isoquinoline might serve as promising leads for the development of new anticancer drugs. Specifically, derivatives with amino and methylamino substitutions have shown optimum therapeutic efficacy, underscoring the importance of structural diversity in enhancing biological activity (Liu et al., 1995).

Neuroprotective Effects
Isoquinolinesulfonamide kinase inhibitors, including H7, H8, and H9, have been identified as potential neuroprotective agents. These compounds have demonstrated efficacy in preventing apoptosis in neurons exposed to various stressors, such as okadaic acid and staurosporine, as well as conditions like serum removal and potassium deficiency. The broad spectrum of protection afforded by these isoquinolinesulfonamides across different apoptosis models suggests their utility in exploring therapeutic strategies for neurodegenerative diseases and highlights the potential of isoquinoline derivatives in neuroprotection research (Cagnoli et al., 1996).

Mass Spectrometric Studies
Isoquinoline derivatives have also been studied in the context of mass spectrometry, particularly for their unusual gas-phase reactions. Research into bisubstituted isoquinolines has revealed unique fragmentation behaviors, which are not only of interest for understanding fundamental mass spectrometric processes but also for the development of analytical methodologies for novel drug candidates. These studies provide insights into the stability and reactivity of isoquinoline compounds under mass spectrometric conditions, which is valuable for the characterization of potential pharmaceuticals (Thevis et al., 2008).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

methyl 5-chlorosulfonylisoquinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO4S/c1-17-11(14)10-8-3-2-4-9(18(12,15)16)7(8)5-6-13-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMDYPRLJSHLQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC2=C1C=CC=C2S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401172656
Record name 1-Isoquinolinecarboxylic acid, 5-(chlorosulfonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401172656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(chlorosulfonyl)isoquinoline-1-carboxylate

CAS RN

1258640-97-9
Record name 1-Isoquinolinecarboxylic acid, 5-(chlorosulfonyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258640-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Isoquinolinecarboxylic acid, 5-(chlorosulfonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401172656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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